molecular formula C22H20FN3O5 B193906 (S)-2-((3-(3-Fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)isoindoline-1,3-dione CAS No. 168828-89-5

(S)-2-((3-(3-Fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)isoindoline-1,3-dione

Cat. No. B193906
M. Wt: 425.4 g/mol
InChI Key: FKZUTWSVQLXKQE-OAHLLOKOSA-N
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Description

“(S)-2-((3-(3-Fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)isoindoline-1,3-dione” is a chemical compound that is commercially available . It is used in research .


Molecular Structure Analysis

The molecular formula of this compound is C22H20FN3O5 . The molecular weight is 425.41 .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 425.41 . It should be stored sealed in dry conditions at 2-8°C .

Scientific Research Applications

  • Antibacterial Agents : A study discussed the enantiopure synthesis of a related compound as a key precursor for developing antibacterial agents containing 2-oxazolidinone (Rajesh et al., 2011).

  • Herbicide Development : Research on the design and synthesis of N-phenyl phthalimides indicated the potential of these compounds, including isoindoline-1,3-dione derivatives, as protoporphyrinogen oxidase inhibitors, useful for herbicide discovery (Gao et al., 2019).

  • Pharmaceutical Synthesis : A study provided a full characterization of Linezolid and its synthetic precursors, including a compound closely related to the one , using solid-state nuclear magnetic resonance spectroscopy and mass spectrometry (Wielgus et al., 2015).

  • Corrosion Inhibition : A novel aza-pseudopeptide including an isoindoline-1,3-dione derivative was synthesized and tested as a corrosion inhibitor for mild steel in acidic media, demonstrating efficient inhibition (Chadli et al., 2017).

  • Molecular Structure Analysis : Research on the molecular structure and conformational preferences of various isoindoline-1,3-dione derivatives has been conducted, highlighting their structural properties and potential applications (Özdemir et al., 2010).

  • Antimicrobial Activity : A study on the synthesis and antimicrobial activity of novel isoindoline-1,3-dione derivatives revealed their potential in combating bacterial and fungal strains (Lamie, 2008).

Safety And Hazards

This compound is classified as a danger according to the GHS pictogram . It has hazard statements H302, H319, H372, and H410 . It is in packing group III .

Future Directions

The future directions of this compound are not specified in the search results .

properties

IUPAC Name

2-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O5/c23-18-11-14(5-6-19(18)24-7-9-30-10-8-24)25-12-15(31-22(25)29)13-26-20(27)16-3-1-2-4-17(16)21(26)28/h1-6,11,15H,7-10,12-13H2/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKZUTWSVQLXKQE-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)N3CC(OC3=O)CN4C(=O)C5=CC=CC=C5C4=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=C(C=C(C=C2)N3C[C@@H](OC3=O)CN4C(=O)C5=CC=CC=C5C4=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20514250
Record name 2-({(5S)-3-[3-Fluoro-4-(morpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20514250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((3-(3-Fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)isoindoline-1,3-dione

CAS RN

168828-89-5
Record name Linezolid desacetamide phthalimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168828895
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-({(5S)-3-[3-Fluoro-4-(morpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20514250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[[3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]phthalimide, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BW94IJR3DS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K Seku, V Badathala… - Letters in Organic …, 2017 - ingentaconnect.com
Background: Linezolid (I) [(S)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl) methyl) acetamide] is a synthetic antibiotic used for the treatment of serious infections caused …
Number of citations: 3 www.ingentaconnect.com
YW Li, Y Liu, YC Jia, JY Yuan - Chinese Chemical Letters, 2013 - Elsevier
A facile synthetic route of linezolid 1 has been developed. Using commercially available (R)-epichlorohydrin as the starting material, 1 was obtained through a sequence of cyclization, …
Number of citations: 12 www.sciencedirect.com

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